Aquastatin A
Overview
Description
Aquastatin A is a fungal metabolite isolated from the species Sporothrix sp. FN611. It has garnered significant attention due to its potent inhibitory effects on enoyl-acyl carrier protein reductase (FabI) in Staphylococcus aureus, making it a promising candidate for antibacterial drug development .
Mechanism of Action
Aquastatin A is a fungal metabolite isolated from Sporothrix sp. FN611 . This compound has shown potential as a broad-spectrum antibacterial and anti-MRSA agent .
Target of Action
This compound primarily targets bacterial enoyl-acyl carrier protein (ACP) reductase . This enzyme, also known as FabI, is crucial for bacterial fatty acid synthesis . This compound also inhibits the FabK isoform, an enoyl-ACP reductase of Streptococcus pneumoniae .
Mode of Action
This compound inhibits the activity of enoyl-ACP reductase, thereby disrupting bacterial fatty acid synthesis . It inhibits Staphylococcus aureus FabI with an IC50 of 3.2 μM .
Biochemical Pathways
By inhibiting enoyl-ACP reductase, this compound disrupts the bacterial fatty acid synthesis pathway . This pathway is crucial for the production of lipid-containing components, including the cell membrane . The disruption of this pathway affects bacterial viability .
Pharmacokinetics
Its minimum inhibitory concentration againstS. aureus and methicillin-resistant S. aureus (MRSA) is 16—32μg/ml , indicating its bioavailability at these concentrations.
Result of Action
The inhibition of enoyl-ACP reductases by this compound leads to a decrease in bacterial viability . This effect has been observed in S. aureus and MRSA .
Biochemical Analysis
Biochemical Properties
Aquastatin A plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It inhibits enoyl-acyl carrier protein reductase (FabI) of Staphylococcus aureus with an IC50 of 3.2 μM . Additionally, this compound inhibits Na+/K±ATPase and H+/K±ATPase with IC50 values of 7.1 μM and 6.2 μM, respectively . It also inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 0.19 μM . These interactions highlight the compound’s potential in modulating various biochemical pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It inhibits the growth of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations of 16-32 μg/ml . The compound also affects cell signaling pathways by inhibiting enoyl-acyl carrier protein reductase, which is essential for bacterial fatty acid synthesis . This inhibition disrupts bacterial cell membrane synthesis, leading to cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of enoyl-acyl carrier protein reductase, preventing the reduction of enoyl-ACP to acyl-ACP, a critical step in fatty acid synthesis . The compound’s inhibition of Na+/K±ATPase and H+/K±ATPase disrupts ion gradients across cell membranes, affecting cellular homeostasis . Additionally, this compound’s inhibition of protein tyrosine phosphatase 1B modulates insulin signaling pathways, highlighting its potential in treating metabolic disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound remains stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound maintains its antibacterial activity against Staphylococcus aureus and MRSA, with no significant degradation observed . These findings suggest that this compound is a stable and effective compound for long-term use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruption of cellular ion gradients and potential cytotoxicity . These findings underscore the importance of determining optimal dosages for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily targeting enzymes involved in fatty acid synthesis and ion transport. It inhibits enoyl-acyl carrier protein reductase, a key enzyme in the bacterial fatty acid synthesis pathway . Additionally, this compound’s inhibition of Na+/K±ATPase and H+/K±ATPase affects ion transport and cellular energy metabolism . These interactions highlight the compound’s potential in modulating metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s inhibition of Na+/K±ATPase and H+/K±ATPase suggests that it may be actively transported across cell membranes . Additionally, this compound’s interactions with enoyl-acyl carrier protein reductase indicate its potential to accumulate in bacterial cells, leading to targeted antibacterial effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target enzymes and proteins. The compound’s inhibition of enoyl-acyl carrier protein reductase occurs in the bacterial cytoplasm, disrupting fatty acid synthesis . Additionally, this compound’s inhibition of Na+/K±ATPase and H+/K±ATPase suggests its localization at the cell membrane, where it modulates ion transport and cellular homeostasis . These findings highlight the compound’s specific targeting of subcellular compartments to exert its biochemical effects.
Preparation Methods
Aquastatin A is typically isolated from the fungal species Sporothrix sp. FN611. The isolation process involves culturing the fungus, followed by extraction and purification using chromatographic techniques. The structure of this compound is confirmed through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Aquastatin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups within its structure are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Aquastatin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of enoyl-acyl carrier protein reductase, providing insights into the development of new antibacterial agents.
Comparison with Similar Compounds
Aquastatin A is unique in its potent inhibitory effects on enoyl-acyl carrier protein reductase. Similar compounds include:
Triclosan: Another inhibitor of enoyl-acyl carrier protein reductase, but with a different structure and potency.
Isoniazid: An antibacterial agent that targets a different enzyme in the fatty acid synthesis pathway.
Diazaborine: A compound that also inhibits enoyl-acyl carrier protein reductase but has different chemical properties and applications.
This compound stands out due to its broad-spectrum antibacterial activity and potential as an anti-MRSA agent, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-hydroxy-4-[2-hydroxy-6-pentadecyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxy-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O12/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-18-25(47-36-33(42)32(41)31(40)28(21-37)48-36)20-27(39)30(23)35(45)46-24-17-22(2)29(34(43)44)26(38)19-24/h17-20,28,31-33,36-42H,3-16,21H2,1-2H3,(H,43,44)/t28-,31+,32+,33-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQGKQJWHLLQLF-DIARTVEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934850 | |
Record name | 4-{[4-(Hexopyranosyloxy)-2-hydroxy-6-pentadecylbenzoyl]oxy}-2-hydroxy-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153821-50-2 | |
Record name | Aquastatin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153821502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[4-(Hexopyranosyloxy)-2-hydroxy-6-pentadecylbenzoyl]oxy}-2-hydroxy-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.